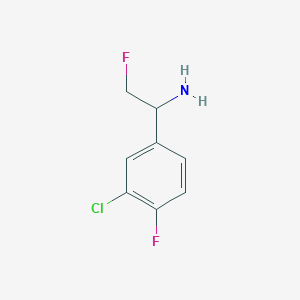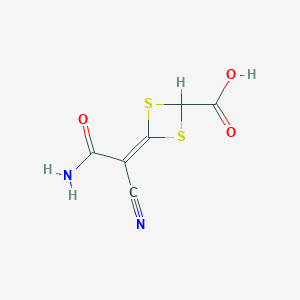![molecular formula C12H12BrNS B13234668 N-[(3-bromothiophen-2-yl)methyl]-3-methylaniline](/img/structure/B13234668.png)
N-[(3-bromothiophen-2-yl)methyl]-3-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-bromothiophen-2-yl)methyl]-3-methylaniline is an organic compound that features a bromothiophene moiety attached to a methylaniline structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-bromothiophen-2-yl)methyl]-3-methylaniline can be achieved through a Suzuki cross-coupling reaction. This involves the reaction of 4-bromo-2-methylaniline with 3-bromothiophene-2-carbaldehyde in the presence of glacial acetic acid to form the desired product . The reaction conditions typically include the use of a palladium catalyst, such as Pd(PPh3)4, and a base like K3PO4, at elevated temperatures around 90°C .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
N-[(3-bromothiophen-2-yl)methyl]-3-methylaniline primarily undergoes substitution reactions, particularly in the context of Suzuki cross-coupling.
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), boronic acids, bases (e.g., K3PO4)
Conditions: Elevated temperatures (around 90°C), inert atmosphere (e.g., nitrogen or argon)
Major Products
The major products formed from these reactions are typically substituted derivatives of the original compound, where different aryl or heteroaryl groups replace the bromine atom on the thiophene ring .
Applications De Recherche Scientifique
Materials Science: Investigated for its non-linear optical properties, making it a candidate for use in advanced materials and photonic devices.
Medicinal Chemistry:
Mécanisme D'action
The mechanism by which N-[(3-bromothiophen-2-yl)methyl]-3-methylaniline exerts its effects is primarily through its ability to participate in cross-coupling reactions. The palladium-catalyzed Suzuki reaction involves oxidative addition, transmetalation, and reductive elimination steps, allowing for the formation of new carbon-carbon bonds . The molecular targets and pathways involved are largely dependent on the specific functional groups introduced during these reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(3-bromothiophen-2-yl)methyl]-3-fluoroaniline
- N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine
Uniqueness
N-[(3-bromothiophen-2-yl)methyl]-3-methylaniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties.
Propriétés
Formule moléculaire |
C12H12BrNS |
|---|---|
Poids moléculaire |
282.20 g/mol |
Nom IUPAC |
N-[(3-bromothiophen-2-yl)methyl]-3-methylaniline |
InChI |
InChI=1S/C12H12BrNS/c1-9-3-2-4-10(7-9)14-8-12-11(13)5-6-15-12/h2-7,14H,8H2,1H3 |
Clé InChI |
MQEHRXAHSYKRPM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)NCC2=C(C=CS2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



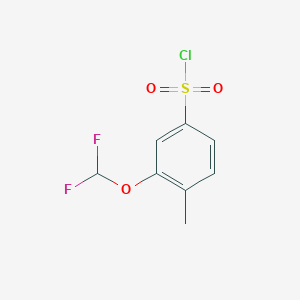
![8,8-Difluorospiro[4.5]decane](/img/structure/B13234604.png)
![1H-Spiro[2,1-benzoxaborole-3,1'-cyclopropane]-1-ol](/img/structure/B13234606.png)
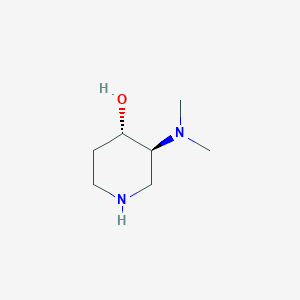
amine](/img/structure/B13234631.png)
![4-Ethoxy-4-[3-(oxolan-2-yl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B13234636.png)
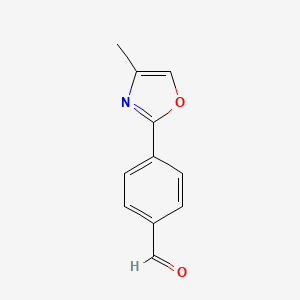
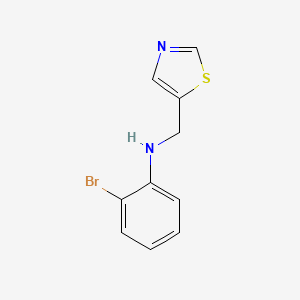

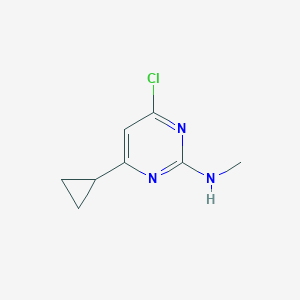
![tert-Butyl 4-[5-(1-aminocyclopropyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate](/img/structure/B13234652.png)
